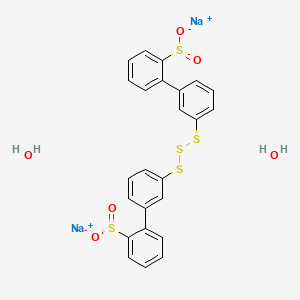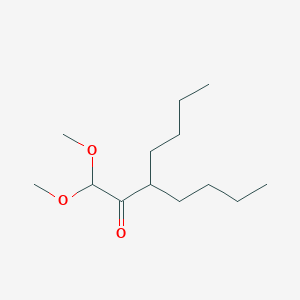![molecular formula C14H18O2 B14508071 5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one CAS No. 64470-50-4](/img/structure/B14508071.png)
5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one is an organic compound with a complex structure It is characterized by the presence of an oxolan-2-one ring attached to a phenyl group, which is further substituted with methyl and propan-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-hexanone with propionitrile under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving multiple steps and purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
5-Methyl-2-(propan-2-yl)phenyl acetate: Another compound with a similar structure but different functional groups.
Uniqueness
5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one is unique due to its specific combination of functional groups and ring structure
Propriétés
Numéro CAS |
64470-50-4 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
5-(2-methyl-5-propan-2-ylphenyl)oxolan-2-one |
InChI |
InChI=1S/C14H18O2/c1-9(2)11-5-4-10(3)12(8-11)13-6-7-14(15)16-13/h4-5,8-9,13H,6-7H2,1-3H3 |
Clé InChI |
KXIMULRAUZLNOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)C)C2CCC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)













